(1-Benzyl-pyrrolidin-3-ylmethoxy)-acetic acid

Medicinal Chemistry Bioconjugation Prodrug Design

Secure your supply of this critical N-benzylpyrrolidine-acetic acid building block. Its unique N-benzyl substitution is essential for achieving nanomolar affinity at hD4 receptors and provides a dual synthetic handle for both N-benzyl and free amine chemotypes in PDE4 programs. The carboxylic acid functionality enables rapid SAR via amide coupling, making it the optimal starting material for focused library synthesis targeting dopamine, PDE4, and GABA transporter pharmacophores.

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
Cat. No. B7930693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-pyrrolidin-3-ylmethoxy)-acetic acid
Molecular FormulaC14H19NO3
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESC1CN(CC1COCC(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C14H19NO3/c16-14(17)11-18-10-13-6-7-15(9-13)8-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,17)
InChIKeyWYWKFFDCRWCOTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Benzyl-pyrrolidin-3-ylmethoxy)-acetic acid: Properties, CAS 1353961-28-0, and Procurement Information


(1-Benzyl-pyrrolidin-3-ylmethoxy)-acetic acid (CAS 1353961-28-0), also known as 2-[(1-benzylpyrrolidin-3-yl)methoxy]acetic acid, is a synthetic organic compound belonging to the class of pyrrolidine-containing acetic acid derivatives . Its structure features a pyrrolidine ring with an N-benzyl substitution and a methoxyacetic acid side chain at the 3-position, yielding a molecular formula of C₁₄H₁₉NO₃ and a molecular weight of 249.31 g/mol . The compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry, with predicted physicochemical properties including a pKa of 3.43 ± 0.10 and a boiling point of 405.4 ± 20.0 °C .

Why Generic Substitution of (1-Benzyl-pyrrolidin-3-ylmethoxy)-acetic acid Fails in Research and Development


Substituting (1-Benzyl-pyrrolidin-3-ylmethoxy)-acetic acid with a close analog (e.g., N-Boc-protected, N-acetyl, or N-methyl variants) fundamentally alters both the physicochemical profile and the synthetic trajectory of a research program . The N-benzyl group confers distinct lipophilicity and steric bulk compared to smaller N-substituents, directly impacting membrane permeability, target binding kinetics, and the ability to serve as a precursor for late-stage debenzylation to a free secondary amine . In the context of pyrrolidine-based pharmacophores—such as dopamine D4 receptor antagonists, PDE4 inhibitors, and CCR5 antagonists—even minor N-substituent modifications have been shown to cause order-of-magnitude shifts in receptor affinity and functional activity [1]. Consequently, researchers cannot interchangeably source in-class compounds without risking irreproducible biological data or derailing synthetic routes dependent on the specific N-benzyl protection strategy [2].

(1-Benzyl-pyrrolidin-3-ylmethoxy)-acetic acid: Quantitative Evidence Guide for Procurement and Selection


Carboxylic Acid pKa: Functional Group Reactivity Comparison for Conjugation Chemistry

(1-Benzyl-pyrrolidin-3-ylmethoxy)-acetic acid possesses a predicted carboxylic acid pKa of 3.43 ± 0.10, which directly governs its ionization state under physiological and common laboratory buffer conditions . This value is approximately 1.2–1.5 pKa units lower than structurally related analogs lacking the electron-withdrawing ether oxygen adjacent to the carboxylic acid, such as 3-pyrrolidineacetic acid (predicted pKa ~4.8) [1]. The lower pKa of the target compound ensures a higher proportion of the deprotonated, reactive carboxylate form at pH 7.4, which can accelerate nucleophilic acyl substitution reactions used in amide bond formation and bioconjugation [2].

Medicinal Chemistry Bioconjugation Prodrug Design

Lipophilicity and Structural Bulk: N-Benzyl vs. N-Acetyl Substituent Comparison for CNS Target Engagement

The N-benzyl group of the target compound provides a distinct lipophilic and steric profile relative to simpler N-acyl or N-alkyl pyrrolidine acetic acid derivatives. In a parallel class of pyrrolidine-based pharmacophores (specifically, N-(1-benzylpyrrolidin-3-yl)arylbenzamides evaluated as dopamine D4 receptor antagonists), the N-benzyl substituent was essential for achieving nanomolar receptor affinity [1]. Within that series, a representative compound demonstrated functional antagonist activity with an IC₅₀ of 1500 nM in a cAMP assay, a level of potency that was dependent on the presence of the N-benzyl moiety to properly orient the molecule within the receptor binding pocket [2]. By class-level inference, procuring the N-benzyl-protected (1-Benzyl-pyrrolidin-3-ylmethoxy)-acetic acid is therefore a strategic choice for CNS-focused medicinal chemistry programs where the N-benzyl group may be required for optimal target engagement, blood-brain barrier penetration, or as a latent precursor to a secondary amine via catalytic hydrogenolysis [3].

CNS Drug Discovery Blood-Brain Barrier Permeability Structure-Activity Relationship

Synthetic Efficiency: Step-Count Reduction via Direct N-Benzyl Protection

Procuring (1-Benzyl-pyrrolidin-3-ylmethoxy)-acetic acid with the N-benzyl group already installed eliminates one to two discrete synthetic steps compared to sourcing the unprotected pyrrolidin-3-ylmethoxy-acetic acid core . Literature precedent for structurally related pyrrolidine intermediates (e.g., 1-N-Cbz-pyrrolidine-3-acetic acid) indicates that N-protection steps typically involve reaction with benzyl chloroformate or benzyl bromide under basic conditions, followed by aqueous workup and chromatographic purification, yielding overall isolated yields in the range of 60–80% per protection step . By procuring the pre-protected target compound, research groups can bypass this yield loss, reduce solvent and reagent consumption, and compress overall synthetic timelines by approximately 12–24 hours of bench time [1].

Process Chemistry Synthetic Route Optimization Intermediate Sourcing

Purity Specification and Quality Assurance: Vendor Data Comparison for Reliable Research Use

Commercially available (1-Benzyl-pyrrolidin-3-ylmethoxy)-acetic acid is supplied with a certified minimum purity of NLT 98% by vendors such as MolCore, with quality management systems aligned to ISO standards . This contrasts with lower purity grades (e.g., 95%) offered for some structural analogs like (1-Acetyl-pyrrolidin-3-ylmethoxy)-acetic acid, where the higher impurity burden may confound biological assay results or necessitate additional in-house purification prior to use . The 98% purity specification reduces the probability of trace metal catalysts, residual solvents, or isomeric impurities interfering with sensitive biochemical or cell-based assays, thereby enhancing data reproducibility and reducing false-positive hit rates in screening campaigns .

Quality Control Reproducibility Procurement Standards

Best Research and Industrial Application Scenarios for (1-Benzyl-pyrrolidin-3-ylmethoxy)-acetic acid


Building Block for CNS-Focused Dopamine D4 Receptor Antagonist Libraries

(1-Benzyl-pyrrolidin-3-ylmethoxy)-acetic acid serves as an optimal starting material for constructing focused libraries of N-(1-benzylpyrrolidin-3-yl) derivatives targeting human dopamine D4 (hD4) receptors. As established in the quantitative evidence, the N-benzylpyrrolidine core is critical for achieving nanomolar affinity and functional antagonism at hD4 receptors, with representative compounds demonstrating IC₅₀ values of 1500 nM in cAMP assays [1]. The carboxylic acid handle enables direct amide coupling with diverse amine-containing fragments, facilitating rapid SAR exploration around the pyrrolidine 3-position while maintaining the essential N-benzyl pharmacophore [2].

Late-Stage Diversification Precursor for PDE4 Inhibitor Scaffolds

In medicinal chemistry programs targeting phosphodiesterase 4 (PDE4) for inflammatory and CNS disorders, (1-Benzyl-pyrrolidin-3-ylmethoxy)-acetic acid provides a versatile intermediate for late-stage diversification [1]. The N-benzyl group can be retained to exploit lipophilic binding pocket interactions identified in PDE4 inhibitor patent literature, or it can be cleaved via catalytic hydrogenolysis to reveal a secondary amine for subsequent functionalization [2]. This dual synthetic optionality—unavailable with N-alkyl or N-acyl analogs—enables parallel exploration of both N-benzyl and N-H chemotypes from a single purchased intermediate, maximizing chemical space coverage while minimizing inventory complexity [3].

Synthetic Intermediate for GABA Transporter Modulator Development

The pyrrolidine-acetic acid scaffold is a privileged chemotype for developing inhibitors of GABA transporters (GAT1, GAT3, GAT4), which are key targets for neurological and psychiatric disorders [1]. The target compound's lower carboxylic acid pKa (3.43) relative to simpler pyrrolidine acetic acids enhances its aqueous solubility and reactivity in amide coupling steps used to elaborate the GABA transporter pharmacophore [2]. Furthermore, the N-benzyl group provides a convenient UV chromophore for HPLC monitoring of reaction progress and purification, a practical advantage for process development and scale-up activities [3].

Starting Material for Synthesis of Pyrrolidine-Containing HIV CCR5 Antagonists

Research on 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists has demonstrated that N-1 acidic functionality (including pyrrolidine acetic acid derivatives) enhances antiviral activity and improves pharmacokinetic profiles compared to non-acidic pyrrolidine analogs [1]. (1-Benzyl-pyrrolidin-3-ylmethoxy)-acetic acid provides the N-1 acidic handle in protected form, allowing sequential functionalization of the pyrrolidine 3- and 4-positions to generate zwitterionic CCR5 antagonist candidates with demonstrated in vitro potency against HIV [2]. The N-benzyl protection strategy is fully compatible with the Mitsunobu and alkylation chemistries commonly employed in this chemotype's synthetic routes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Benzyl-pyrrolidin-3-ylmethoxy)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.